molecular formula C26H23ClN4O B4737517 [4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone CAS No. 669708-96-7

[4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

Cat. No.: B4737517
CAS No.: 669708-96-7
M. Wt: 442.9 g/mol
InChI Key: JCZAZOOBPZQFFL-UHFFFAOYSA-N
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Description

[4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a quinoline ring substituted with a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of a piperazine derivative with a chlorophenyl group and a quinoline derivative with a pyridinyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating various diseases, including neurological disorders and cancers .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone apart from similar compounds is its unique combination of functional groups and structural motifs.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O/c1-18-5-2-9-22-23(16-24(29-25(18)22)19-6-4-10-28-17-19)26(32)31-13-11-30(12-14-31)21-8-3-7-20(27)15-21/h2-10,15-17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZAZOOBPZQFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131033
Record name [4-(3-Chlorophenyl)-1-piperazinyl][8-methyl-2-(3-pyridinyl)-4-quinolinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669708-96-7
Record name [4-(3-Chlorophenyl)-1-piperazinyl][8-methyl-2-(3-pyridinyl)-4-quinolinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669708-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(3-Chlorophenyl)-1-piperazinyl][8-methyl-2-(3-pyridinyl)-4-quinolinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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